molecular formula C13H14F2O B13641591 2-(3,4-Difluorophenyl)cycloheptan-1-one

2-(3,4-Difluorophenyl)cycloheptan-1-one

Cat. No.: B13641591
M. Wt: 224.25 g/mol
InChI Key: JLHLOMCFXVNHKO-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H14F2O and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of a cycloheptanone ring substituted with a 3,4-difluorophenyl group. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)cycloheptan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with cycloheptanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)cycloheptan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3,4-Difluorophenyl)cycloheptan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its six-membered cyclohexanone analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules .

Properties

Molecular Formula

C13H14F2O

Molecular Weight

224.25 g/mol

IUPAC Name

2-(3,4-difluorophenyl)cycloheptan-1-one

InChI

InChI=1S/C13H14F2O/c14-11-7-6-9(8-12(11)15)10-4-2-1-3-5-13(10)16/h6-8,10H,1-5H2

InChI Key

JLHLOMCFXVNHKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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